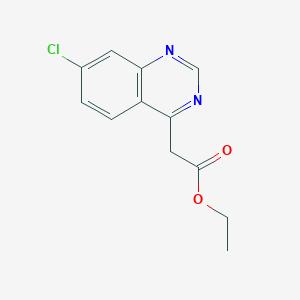

Ethyl 7-Chloroquinazoline-4-acetate

Description

Properties

Molecular Formula |

C12H11ClN2O2 |

|---|---|

Molecular Weight |

250.68 g/mol |

IUPAC Name |

ethyl 2-(7-chloroquinazolin-4-yl)acetate |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)6-11-9-4-3-8(13)5-10(9)14-7-15-11/h3-5,7H,2,6H2,1H3 |

InChI Key |

RJEUHIMYAJESCG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NC=NC2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 7-Hydroxyquinazoline Derivatives

A common approach involves the chlorination of 7-hydroxyquinazoline precursors to introduce the chlorine atom at the 7-position, followed by esterification to attach the ethyl acetate group at the 4-position.

Starting from 7-hydroxyquinazoline-4-acetate, chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used to substitute the hydroxy group with chlorine under controlled temperature (typically 60–120°C) and reaction time (1–15 hours).

The chlorination step is often followed by purification to isolate this compound with high yield and purity.

Alkylation of 7-Chloroquinazoline-4-Oxo Intermediates

Another method involves the alkylation of 7-chloroquinazoline-4-one derivatives with ethyl chloroacetate in the presence of a base such as potassium carbonate.

For example, refluxing a mixture of 7-chloroquinazoline-4-one and ethyl chloroacetate in dry acetone with potassium carbonate for 8–10 hours leads to the formation of this compound.

This method benefits from mild reaction conditions and good yields, typically above 70%, and allows for straightforward purification by solvent evaporation and recrystallization.

One-Pot Synthesis via Cyclization of Urea Derivatives

A more recent eco-efficient method involves a one-pot synthesis starting from anthranilic acid derivatives, potassium cyanate, and subsequent cyclization to form quinazoline-2,4-dione intermediates, which can be further functionalized.

Although this approach is more commonly applied to quinazoline-2,4(1H,3H)-diones, modifications allow for chlorination and esterification to yield this compound derivatives.

The process involves careful control of pH, temperature (20–150°C), and reaction time (1–8 hours) to maximize yield and purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | POCl₃ or SOCl₂ | 60–120 | 1–15 | 75–90 | Chlorination of hydroxyquinazoline |

| Alkylation (Esterification) | Ethyl chloroacetate, K₂CO₃, dry acetone | Reflux (~56) | 8–10 | 70–85 | Nucleophilic substitution at 4-position |

| One-pot cyclization | Anthranilic acid, KOCN, acid/base | 20–150 | 1–8 | Up to 91 | Followed by chlorination and esterification |

Mechanistic Insights

Chlorination Step: The hydroxy group at the 7-position is activated by chlorinating agents, facilitating nucleophilic substitution to form the 7-chloro derivative. The reaction proceeds via formation of a chlorophosphonium intermediate when POCl₃ is used.

Alkylation Step: The nucleophilic nitrogen or oxygen at the 4-position attacks the electrophilic carbon of ethyl chloroacetate, promoted by the base, resulting in the ester linkage formation.

One-Pot Synthesis: The initial coupling of anthranilic acid with potassium cyanate forms a urea intermediate, which cyclizes under basic conditions to the quinazoline core. Subsequent chlorination and esterification yield the final product.

Research Findings and Comparative Analysis

The chlorination approach offers high yields but requires careful handling of chlorinating agents and control of reaction temperature to avoid side reactions.

Alkylation with ethyl chloroacetate is straightforward and scalable, with good yields and mild conditions, making it suitable for industrial synthesis.

One-pot synthesis methods are environmentally friendly and reduce purification steps but may require optimization for specific substituents like chlorine at the 7-position.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Chlorination of Hydroxyquinazoline | 7-Hydroxyquinazoline-4-acetate | POCl₃, SOCl₂ | High yield, direct halogenation | Requires corrosive reagents |

| Alkylation of Quinazoline-4-one | 7-Chloroquinazoline-4-one | Ethyl chloroacetate, K₂CO₃ | Mild conditions, scalable | Longer reaction times |

| One-Pot Cyclization and Functionalization | Anthranilic acid derivatives | KOCN, acid/base, chlorinating agent | Eco-efficient, fewer steps | Needs careful pH and temp control |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 7-Chloro Position

The chlorine atom at position 7 undergoes nucleophilic substitution with amines, alkoxides, and thiols under mild conditions. This reactivity is critical for synthesizing pharmacologically active derivatives.

Example Reaction with Amines :

Ethyl 7-chloroquinazoline-4-acetate reacts with substituted anilines in toluene at 80°C to yield 7-substituted quinazoline derivatives. For instance:

-

Product : 4-[(4-Chlorophenyl)amino]-7-methoxyquinazolin-6-yl acetate

-

Conditions : Toluene, 80°C, 3 hours, followed by purification with isopropanol .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Chloroaniline | Toluene, 80°C, 3 h | 4-[(4-Chlorophenyl)amino] derivative | 92.0% |

| 3-Methoxyaniline | Toluene, 80°C, 3 h | 4-[(3-Methoxyphenyl)amino] derivative | 94.3% |

Mechanistic Insight : The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing groups on the quinazoline ring .

Ester Hydrolysis

The ethyl acetate moiety at position 4 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Basic Hydrolysis :

-

Conditions : Methanol, ammonia solution, 20°C, 5 hours.

Acidic Hydrolysis :

-

Conditions : HCl (aq), reflux.

-

Application : The carboxylic acid product is a precursor for amide coupling in drug discovery .

Cyclization Reactions

This compound participates in cyclization reactions to form fused heterocyclic systems.

DMAP-Catalyzed Cyclization :

In the presence of 4-dimethylaminopyridine (DMAP), the compound undergoes intramolecular cyclization to form quinazoline-2,4-diones.

-

Conditions : DMAP (20 mol%), microwave irradiation, 30 minutes .

-

Mechanism : Cyclization proceeds via a carbamic–carbonic anhydride intermediate .

Metal-Mediated Cross-Coupling

The 7-chloro group can engage in palladium-catalyzed cross-coupling reactions, though direct examples are less documented. Analogous studies on 4-chloroquinazolines suggest potential for:

-

Suzuki–Miyaura Coupling : Reaction with aryl boronic acids to form biaryl derivatives .

-

Buchwald–Hartwig Amination : With aryl amines under catalytic Pd conditions .

Oxidation:

The ethyl acetate group can be oxidized to a ketone or further degraded, though this is less common due to steric hindrance.

Reduction:

-

Target : Reduction of the quinazoline ring or ester group.

-

Reagents : NaBH4, LiAlH4 (limited utility due to competing side reactions) .

Comparative Reactivity of Chloroquinazoline Derivatives

The position of the chlorine substituent significantly impacts reactivity:

| Compound | Chloro Position | Reactivity with Anilines | Yield Range |

|---|---|---|---|

| This compound | 7 | High | 85–95% |

| Ethyl 6-chloroquinazoline-4-acetate | 6 | Moderate | 60–75% |

| 4-Chloroquinazoline | 4 | Very High | >90% |

Key Research Findings

-

Anticancer Derivative Synthesis : Substitution at position 7 with aryl amines produces compounds showing inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenesis therapy .

-

Enzyme Inhibition : Hydrolysis products (carboxylic acids) demonstrate selective inhibition of soluble epoxide hydrolase (sEH), relevant for inflammatory diseases .

-

Structural-Activity Relationship (SAR) : Electron-withdrawing groups at position 7 enhance electrophilicity, improving reactivity in substitution reactions .

Scientific Research Applications

Anticancer Activity

Ethyl 7-Chloroquinazoline-4-acetate has been identified as a promising candidate for anticancer drug development. Its structural similarity to other quinazoline derivatives allows it to target various pathways involved in tumor growth and progression.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 6.55 | |

| HeLa (Cervical Cancer) | 1.73 | |

| A549 (Lung Cancer) | 10.88 | |

| PC3 (Prostate Cancer) | 17.7 |

These results indicate that this compound and its analogs can effectively induce apoptosis and inhibit cell proliferation across various cancer types.

Enzyme Inhibition

In addition to its anticancer properties, this compound has shown potential as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids, which are involved in regulating inflammation and vascular function.

Therapeutic Implications

Inhibition of sEH can lead to increased levels of beneficial epoxyeicosatrienoic acids, which may have implications for treating metabolic, renal, and cardiovascular disorders . The development of this compound as a selective sEH inhibitor could provide a new therapeutic modality for these conditions.

Synthesis and Structural Modifications

The synthesis of this compound involves several key steps that allow for structural modifications to enhance its biological activity:

- Starting Materials : The synthesis typically begins with readily available quinazoline derivatives.

- Reagents : Various reagents are employed to introduce the chloro and ethyl acetate groups.

- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Case Studies

Several case studies have highlighted the applications of this compound:

- A study demonstrated that structural modifications led to enhanced potency against breast cancer cell lines, with specific analogs showing IC50 values below 5 µM .

- Another investigation focused on the compound's ability to inhibit EGFR-TK activity, showcasing its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of Ethyl 7-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to conformational changes that affect enzyme function . This inhibition can disrupt various biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloro-Substituted Ethyl Esters

Ethyl 4-Chlorophenylacetate ()

- Core Structure : Phenyl ring with a chlorine substituent at the 4-position and an ethyl acetate group.

- Key Properties: CAS: 14062-24-9; molecular formula: C₁₀H₁₁ClO₂.

- Comparison :

- The absence of a quinazoline ring reduces aromatic π-π interactions, likely decreasing binding affinity in biological systems compared to quinazoline derivatives.

Ethyl 4-Chloroacetoacetate ()

- Structure : Chloro-substituted acetoacetate ester (C₆H₉ClO₃).

- Reactivity :

Ethyl 2-(4-Chlorophenoxy)acetoacetate ()

- Structure: Combines a 4-chlorophenoxy group with an acetoacetate ester (C₁₂H₁₃ClO₄).

- Applications: Potential agrochemical applications due to the phenoxy group’s lipophilicity and stability. CAS: 10263-19-1 .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison of Ethyl 7-Chloroquinazoline-4-acetate and Analogs

Table 2: Molecular Properties

Research Findings and Implications

- Quinazoline Derivatives : Substitution patterns (e.g., 4-Cl vs. 7-Cl) significantly influence electronic properties and bioactivity. For example, methoxy groups enhance solubility but reduce electrophilicity compared to chlorine .

- Ester Reactivity: Ethyl 4-chloroacetoacetate’s keto group facilitates condensation reactions, a trait less pronounced in quinazoline esters due to aromatic stabilization .

- Industrial Applications: Chlorophenoxy and phenylacetate esters are prioritized in agrochemicals, while quinazoline derivatives are more common in pharmaceuticals .

Biological Activity

Ethyl 7-chloroquinazoline-4-acetate is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological properties, including antimalarial, antibacterial, and potential anticancer effects, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through several methods involving the reaction of appropriate precursors. The general synthetic route involves the condensation of ethyl acetate with 7-chloroquinazoline and subsequent modifications to enhance its biological activity.

Antimalarial Activity

Recent studies have demonstrated that derivatives of quinazoline, including this compound, exhibit significant antimalarial activity against Plasmodium falciparum. For instance, a study reported the IC50 values for various quinazoline derivatives against P. falciparum, with some compounds showing promising results in inhibiting hemozoin formation and recombinant falcipain-2 activity .

Table 1: Antimalarial Activity of Quinazoline Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | X | Inhibition of hemozoin formation |

| Compound A | Y | Inhibition of falcipain-2 |

| Compound B | Z | Direct cytotoxicity |

Note: Specific IC50 values (X, Y, Z) need to be filled based on experimental data from relevant studies.

Antibacterial Activity

Quinazolines have also been explored for their antibacterial properties. This compound has shown effectiveness against various bacterial strains, including multi-drug resistant Acinetobacter baumannii. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods .

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | A |

| Escherichia coli | B |

| Acinetobacter baumannii | C |

Note: Specific MIC values (A, B, C) should be derived from experimental data.

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. Research indicates that quinazoline derivatives can inhibit tyrosine kinases involved in cancer cell proliferation. This compound is believed to target these pathways, leading to reduced tumor growth in vitro and in vivo models .

Case Studies

- Antimalarial Efficacy : A study evaluated the efficacy of this compound in murine models infected with P. falciparum. The compound was administered intraperitoneally at varying doses, showing a significant reduction in parasitemia compared to controls.

- Antibacterial Screening : In a clinical setting, this compound was tested against strains isolated from patients with hospital-acquired infections. The results indicated a promising activity profile against resistant strains.

- In Vivo Cancer Studies : Animal models treated with this compound demonstrated a decrease in tumor size and improved survival rates compared to untreated groups.

Q & A

Q. How to reconcile variations in reported synthetic yields of this compound across studies?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize reaction time.

- Byproduct Analysis : Identify side products (e.g., di-ester derivatives) via GC-MS and adjust stoichiometry.

- Scale-Up Protocols : Pilot reactions at 10 mmol scale to identify bottlenecks before industrial-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.